Germanium monoxide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

oxogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeH2O/c1-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIYWQBRYUCBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

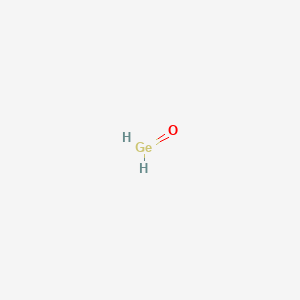

Canonical SMILES |

O=[GeH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20619-16-3 | |

| Record name | Germanium oxide (GeO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium oxide (GeO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Germanium Monoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium monoxide (GeO), a compound of germanium in the +2 oxidation state, stands as a significant material in the landscape of semiconductor research and materials science.[1] Unlike its more stable counterpart, germanium dioxide (GeO₂), GeO is a metastable solid with unique electronic and optical properties that have garnered interest for applications in various technological fields. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthesis methodologies of this compound, tailored for professionals in research and development.

Historical Perspective: From Prediction to Synthesis

The journey to the synthesis of this compound began with the prediction and discovery of Germanium itself. In 1869, Dmitri Mendeleev, in his formulation of the periodic table, predicted the existence of an element he termed "ekasilicon," situated between silicon and tin.[2][3] This prediction was validated in 1886 when Clemens Winkler, a German chemist, discovered the element in a mineral called argyrodite and named it Germanium in honor of his homeland.[2][3][4]

While Germanium dioxide (GeO₂) was characterized early on, the existence of the monoxide was a subject of scientific inquiry for several decades. It was not until the mid-20th century that the synthesis and characterization of this compound were definitively achieved. Early investigations into the germanium-oxygen system laid the groundwork for its eventual isolation.

digraph "Historical Timeline of Germanium and this compound" {

rankdir="LR";

node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"1869" [label="Mendeleev Predicts\n'Ekasilicon' (Germanium)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"1886" [label="Clemens Winkler Discovers\nGermanium", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Mid-20th Century" [label="First Successful Synthesis\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"];

"Present" [label="Ongoing Research and\nAdvanced Synthesis Methods", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"1869" -> "1886" [label="Prediction\nConfirmed"];

"1886" -> "Mid-20th Century" [label="Further Research\non Germanium Oxides"];

"Mid-20th Century" -> "Present" [label="Technological\nAdvancements"];

}

Schematic of a gas-phase synthesis setup for this compound.

Reaction of Germanium with Water Vapor

Another reported method for the formation of this compound is the reaction of single-crystalline Germanium with water vapor at elevated temperatures.

Experimental Protocol:

-

Reactant: A single-crystalline Germanium wafer is used as the starting material.

-

Reaction Conditions: The Germanium wafer is exposed to water vapor at a controlled pressure and temperature. The volatile this compound forms on the surface and immediately evaporates.

[5]3. Product Collection: The gaseous GeO can be transported to a cooler substrate where it disproportionates into a film of Germanium and Germanium dioxide (Ge + GeO₂).

[5]

Quantitative Data on Synthesis Methods

Synthesis Method Reactants Temperature Range (°C) Pressure Conditions Product Form Reported Yield Solid-State Reaction Ge, GeO₂ 1000 - 1100 [1] Vacuum or Inert Gas Yellow Sublimate High (Qualitative) Hydrogen Reduction GeO₂, H₂ 450 - 700 [6] Atmospheric or High Pressure [7] Solid 99.85% (for reduction to Ge) [8][9] Gas-Phase Synthesis Ge atoms, O₂ molecules N/A (Beam Interaction) High Vacuum Gas/Thin Film N/A (Method dependent) Reaction with Water Vapor Ge, H₂O >500 Controlled Vapor Pressure Gas (disproportionates on cooling) N/A

Conclusion

The synthesis of this compound has evolved from early high-temperature solid-state reactions to more controlled gas-phase methods. The choice of synthesis route is dictated by the specific requirements of the intended application, with considerations for purity, scalability, and the desired physical form of the material. Understanding the historical context and the detailed experimental protocols for these methods is crucial for researchers and scientists working to harness the potential of this intriguing subvalent oxide. Further research into refining these synthesis techniques will undoubtedly open new avenues for the application of this compound in advanced electronic and optoelectronic devices.

References

- 1. webqc.org [webqc.org]

- 2. Germanium - Wikipedia [en.wikipedia.org]

- 3. Germanium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 4. Germanium (Ge) | Research Starters | EBSCO Research [ebsco.com]

- 5. wecmelive.com [wecmelive.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogen Reduction of Germanium Dioxide under High Pressure [jstage.jst.go.jp]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Fundamental Chemical and Physical Properties of Germanium Monoxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or pharmaceutical advice. Germanium monoxide is a chemical compound for research and industrial use; its application in drug development is speculative and would require extensive investigation into its toxicological and pharmacological properties.

Introduction

This compound (GeO) is an inorganic compound of significant interest in materials science, chemistry, and semiconductor physics. As a subvalent oxide of a Group 14 element, it exhibits a range of unique chemical and physical properties stemming from the +2 oxidation state of germanium. Unlike its more stable counterpart, germanium dioxide (GeO₂), GeO is metastable and prone to disproportionation, a characteristic that defines both its synthesis and potential applications.[1] This guide provides a comprehensive overview of the fundamental properties of GeO, detailed experimental protocols for its synthesis and characterization, and visual representations of its core chemical behaviors and experimental workflows.

General and Structural Properties

This compound is typically a yellow sublimate when synthesized at high temperatures (around 1000 °C), which turns brown upon heating to approximately 650 °C.[1][2] In the gas phase, GeO exists as a diatomic molecule with a linear geometry.[1] However, solid GeO is generally amorphous, particularly in thin film form.[3] While some studies have reported producing crystalline powders, comprehensive structural characterization of solid GeO remains challenging due to its inherent metastability.[3] The structure of amorphous GeO thin films is thought to correspond to a random bonding model without the presence of germanium nanoclusters.[3]

Data Presentation: General and Structural Properties

| Property | Value | Reference |

| Chemical Formula | GeO | [2][4] |

| Molar Mass | 88.6394 g/mol | [1][4] |

| Appearance | Yellow sublimate, turns brown on heating | [1][2] |

| Magnetic Susceptibility (χ) | -28.8 x 10⁻⁶ cm³/mol | [1][2] |

| Molecular Geometry (Gas Phase) | Linear | [1] |

| Ge=O Bond Length (Gas Phase) | ~1.65 Å | [1] |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by its metastability and amphoteric nature.

Disproportionation

The most significant chemical property of GeO is its tendency to disproportionate into elemental germanium (Ge) and germanium dioxide (GeO₂) upon heating. This decomposition is the primary pathway for its degradation.[1][2]

Reaction: 2GeO(s) → Ge(s) + GeO₂(s)

This reaction typically begins at temperatures above 200-260°C for thin films and proceeds with an activation energy of approximately 150 kJ·mol⁻¹.[1][3]

Amphoteric Behavior

GeO exhibits amphoteric properties, dissolving in both acids and alkalis.[1][2]

-

In acidic solutions (pH < 4): It dissolves to form germanium(II) salts (Ge²⁺), which are prone to disproportionation unless stabilized.[1]

-

In alkaline solutions (pH > 9): It dissolves to form trihydroxogermanate ions, [Ge(OH)₃]⁻.[1][2]

Redox Properties

With germanium in the +2 oxidation state, GeO can act as a reducing agent. The standard reduction potential for the GeO/Ge couple is estimated to be -0.34 V, indicating moderate reducing capability.[1]

Data Presentation: Chemical Properties

| Property | Value / Description | Reference |

| Disproportionation Reaction | 2GeO(s) → Ge(s) + GeO₂(s) | [1] |

| Activation Energy (Disproportionation) | ~150 kJ·mol⁻¹ | [1] |

| Behavior in Acid | Dissolves to form Ge²⁺ ions | [1] |

| Behavior in Alkali | Dissolves to form [Ge(OH)₃]⁻ ions | [1][2] |

| Formation Constant of [Ge(OH)₃]⁻ (Kf) | ~10⁻⁵ M⁻¹ | [1] |

| Standard Reduction Potential (GeO/Ge) | ~ -0.34 V vs. SHE | [1] |

Physical and Thermodynamic Properties

The physical properties of GeO are largely defined by its tendency to sublime rather than melt under standard pressure.

Thermal Properties

GeO sublimes at temperatures above 700°C.[1] The solid material is metastable, with disproportionation occurring at significantly lower temperatures, especially for thin films (~260°C).[3]

Thermodynamic Data

The thermodynamic parameters for gaseous GeO highlight its metastability compared to GeO₂.

Data Presentation: Physical and Thermodynamic Properties

| Property | Value | Reference |

| Sublimation Point | > 700 °C | [1] |

| Standard Enthalpy of Formation (ΔHf°) (gaseous GeO) | -51.9 ± 8.4 kJ·mol⁻¹ | [1] |

| Standard Gibbs Free Energy of Formation (ΔGf°) (gaseous GeO) | -18.6 ± 8.4 kJ·mol⁻¹ | [1] |

| Standard Entropy (S°) (gaseous GeO) | 226.52 J·mol⁻¹·K⁻¹ | [1] |

Electronic and Optical Properties

Solid GeO is an amorphous semiconductor. Its electronic and optical properties are of interest for applications in electronics and optoelectronics, though they are complicated by the material's instability.

Electronic Structure

In the gas phase, the electronic structure arises from the combination of germanium 4p and oxygen 2p orbitals.[1] In the solid state, the amorphous nature leads to a structure described by the random bonding model.[3] X-ray photoelectron spectroscopy (XPS) is a key technique for identifying the Ge(II) oxidation state, with a characteristic Ge 3d₅/₂ binding energy of approximately 31.8 eV.[1]

Optical Properties

Infrared (IR) spectroscopy is used to identify the Ge=O stretching vibration, which occurs at 968.8 cm⁻¹ in matrix-isolated GeO.[1] In amorphous thin films, a broader absorption band around 770 cm⁻¹ is observed, corresponding to the asymmetric Ge–O–Ge stretching vibration.[3]

Data Presentation: Electronic and Optical Properties

| Property | Value / Description | Reference |

| Ge 3d₅/₂ Binding Energy (XPS) | ~31.8 eV | [1] |

| Ge=O Stretching Vibration (IR, matrix isolated) | 968.8 cm⁻¹ | [1] |

| Ge-O-Ge Asymmetric Stretch (IR, thin film) | ~770 cm⁻¹ | [3] |

| Ge-O-Ge Bending Vibration (IR, thin film) | ~524 cm⁻¹ | [3] |

Experimental Protocols

Detailed and controlled methodologies are crucial for the successful synthesis and characterization of the metastable GeO.

Synthesis of this compound Powder

This protocol describes the most common laboratory method for producing GeO powder via the high-temperature reduction of GeO₂.

Principle: GeO₂(s) + Ge(s) → 2GeO(g)

Materials and Equipment:

-

High-purity Germanium dioxide (GeO₂) powder (99.999%)

-

High-purity elemental Germanium (Ge) powder (99.999%)

-

Quartz or alumina combustion boat

-

Tube furnace capable of reaching 1100 °C

-

Vacuum pump system with pressure gauge

-

Inert gas supply (e.g., Argon)

-

Glovebox or inert atmosphere handling system

Procedure:

-

Preparation: In an inert atmosphere (glovebox), thoroughly mix stoichiometric amounts of finely powdered GeO₂ and Ge.

-

Loading: Place the mixture into a quartz or alumina boat and position it in the center of the tube furnace.

-

Evacuation and Purging: Seal the furnace tube and evacuate to a base pressure of <10⁻⁵ Torr. Purge the system with high-purity argon and re-evacuate. Repeat this cycle three times to remove residual oxygen and moisture.

-

Heating: Under vacuum or a slow flow of inert gas, heat the furnace to 1000-1100 °C.[1][5]

-

Sublimation: Maintain this temperature for 2-4 hours. The reactants will form gaseous GeO, which will travel to a cooler region of the furnace tube and deposit as a yellow sublimate.

-

Cooling and Collection: After the reaction is complete, cool the furnace to room temperature under an inert atmosphere.

-

Handling: Carefully transfer the collected yellow GeO sublimate into a sealed container inside a glovebox to prevent oxidation and disproportionation.[1]

Characterization of this compound Thin Films

This protocol outlines a typical workflow for characterizing the structural, compositional, and optical properties of a newly deposited GeO thin film.

Objective: To confirm the composition, structure, and properties of the deposited film.

Equipment:

-

X-ray Photoelectron Spectrometer (XPS)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Raman Spectrometer

-

Atomic Force Microscope (AFM)

-

Spectroscopic Ellipsometer

Procedure:

-

Surface Morphology (AFM):

-

Mount the GeO film sample in the AFM.

-

Perform a topographical scan in non-contact or tapping mode to assess surface roughness and uniformity.

-

-

Composition and Oxidation State (XPS):

-

Introduce the sample into the ultra-high vacuum chamber of the XPS system.

-

Use a monochromatic Al Kα X-ray source.

-

Acquire a survey spectrum to identify all elements present.

-

Perform high-resolution scans of the Ge 3d and O 1s regions.

-

Deconvolute the Ge 3d peak to identify the relative contributions of Ge(0), Ge(II), and Ge(IV) oxidation states, confirming the presence of GeO.[1]

-

-

Vibrational Modes (FTIR/Raman):

-

FTIR: Perform an infrared transmission or attenuated total reflectance (ATR) measurement. Identify the characteristic broad absorption band around 770 cm⁻¹ for the Ge-O-Ge asymmetric stretch.[3]

-

Raman: Acquire a Raman spectrum. For amorphous GeO, characteristic peaks may be absent. The emergence of a broad peak near 275-280 cm⁻¹ after slight annealing can indicate the formation of amorphous Ge clusters, signaling the onset of disproportionation.[3]

-

-

Optical Properties and Thickness (Spectroscopic Ellipsometry):

-

Measure the change in polarization (Ψ and Δ) of reflected light over a range of wavelengths.

-

Model the data using an appropriate optical model (e.g., Tauc-Lorentz oscillator) to determine the film's thickness, refractive index (n), and extinction coefficient (k).

-

References

A Technical Guide to the Metastable Characteristics of Germanium Monoxide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Germanium monoxide (GeO) is a subvalent oxide of germanium that exists in a metastable state, presenting both significant challenges and unique opportunities in materials science and semiconductor technology. Unlike its stable counterpart, germanium dioxide (GeO₂), GeO is susceptible to disproportionation, a process where it decomposes into elemental germanium (Ge) and GeO₂. This technical guide provides an in-depth investigation into the metastable nature of GeO, detailing its synthesis, physicochemical properties, and the kinetics of its decomposition. It includes comprehensive experimental protocols for its preparation and characterization and utilizes structured data tables and process diagrams to facilitate a clear understanding of its behavior.

Introduction

This compound is an inorganic compound in which germanium exhibits a +2 oxidation state.[1] First identified in high-temperature synthesis, its comprehensive characterization has been historically challenging due to its inherent thermal instability.[1] The compound typically appears as a yellow sublimate when synthesized at approximately 1000 °C, which turns brown upon heating to around 650 °C.[1][2] The primary metastable characteristic of GeO is its propensity to disproportionate. This transformation is a critical factor influencing its synthesis, storage, and application. Understanding the conditions that govern this instability is paramount for harnessing the unique electronic and optical properties of GeO in fields such as next-generation electronics and photodetectors.[3]

Synthesis of Metastable this compound

The preparation of GeO relies on high-temperature processes that favor the lower oxidation state of germanium, followed by rapid quenching to trap the metastable phase.

High-Temperature Reduction of GeO₂

The most common method involves the reaction of germanium dioxide with elemental germanium at elevated temperatures.[3][4]

-

Reaction: GeO₂ + Ge → 2GeO

-

Conditions: The mixture is heated to approximately 1000 °C in an inert atmosphere or vacuum.[1][4] The resulting gaseous GeO is then condensed as a yellow sublimate on a cold surface.[1][3]

Reduction of GeO₂ with Hydrogen

An alternative synthesis route involves the reduction of germanium dioxide with hydrogen gas.

-

Reaction: GeO₂ + H₂ → GeO + H₂O

-

Conditions: This reaction is typically carried out at temperatures between 600°C and 700°C.[3]

Oxidation of Elemental Germanium

GeO can also be formed through the controlled oxidation of germanium in specific environments, such as in water vapor.[5]

-

Reaction: Ge + H₂O → GeO + H₂

-

Conditions: This gas-phase reaction produces volatile GeO, which can then be deposited and studied.[5]

Physicochemical and Thermodynamic Properties

The properties of GeO reflect its unique bonding and metastable nature. The Ge=O bond, with a length of approximately 1.65 Å, is notably shorter than the single Ge-O bonds in GeO₂, indicating a double bond character.[1]

Data Presentation

The quantitative properties of this compound are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound (GeO)

| Property | Value | Reference |

|---|---|---|

| Molar Mass | 88.6394 g·mol⁻¹ | [1] |

| Appearance | Yellow sublimate, turns brown on heating | [1] |

| Sublimation Point | > 710 °C | [4][6] |

| Molecular Geometry | Linear (gas phase) | [1] |

| Bond Length (Ge=O) | ~1.65 Å | [1] |

| Magnetic Susceptibility | -28.8×10⁻⁶ cm³·mol⁻¹ |[1] |

Table 2: Thermodynamic Data for Gaseous this compound (GeO)

| Parameter | Value | Reference |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -51.9 ± 8.4 kJ·mol⁻¹ | [1] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -18.6 ± 8.4 kJ·mol⁻¹ | [1] |

| Standard Entropy (S°) | 226.52 J·mol⁻¹·K⁻¹ (at 298.15 K) |[1] |

Table 3: Spectroscopic Data for this compound (GeO)

| Spectroscopic Technique | Characteristic Feature | Wavenumber/Value | Reference |

|---|---|---|---|

| Infrared Spectroscopy | Ge=O stretching vibration (matrix-isolated) | 968.8 cm⁻¹ | [1] |

| Infrared Spectroscopy | Ge-O-Ge bridge vibration (amorphous film) | ~770 cm⁻¹ | [7] |

| Raman Spectroscopy | Amorphous Ge cluster formation (upon annealing) | 275-280 cm⁻¹ | [7] |

| UV-Vis Spectroscopy | Strongest electronic transition | ~240 nm |[1] |

The Disproportionation of this compound

The core metastable characteristic of GeO is its decomposition into elemental germanium and germanium dioxide. This process is highly dependent on temperature and the physical state of the material (e.g., bulk, thin film).

Reaction: 2GeO(s) → Ge(s) + GeO₂(s)

This reaction is thermally activated. For instance, amorphous GeO thin films begin to decompose upon annealing at temperatures as low as 260°C.[7] In other forms, the disproportionation is significant at temperatures between 500-700 °C.[1] The process can lead to the formation of germanium nanoclusters within a germanium dioxide matrix, a property of interest in fabricating quantum dots.[3][8]

Kinetic Parameters

The disproportionation follows first-order kinetics at temperatures between 500-700 °C.[1]

Table 4: Kinetic Parameters for GeO Disproportionation

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Ea) | ~150 kJ·mol⁻¹ | [1] |

| Arrhenius Equation | k = 2.5×10¹² exp(-150000/RT) s⁻¹ |[1] |

Visualization of Disproportionation Pathway

Caption: Thermal disproportionation of metastable GeO.

Experimental Protocols

Characterizing metastable GeO requires precise experimental control to prevent its decomposition during analysis.

Protocol: Synthesis of GeO via High-Temperature Reduction

-

Preparation: Mix equimolar amounts of high-purity germanium dioxide (GeO₂) and elemental germanium (Ge) powders.

-

Loading: Place the mixture into a quartz tube equipped with a water-cooled cold finger or a deposition substrate located in a cooler zone.

-

Evacuation & Purging: Evacuate the tube to a high vacuum and purge with an inert gas (e.g., Argon).

-

Heating: Heat the mixture to 1000 °C in a tube furnace.[1][4] GeO will form and sublime.

-

Deposition: The gaseous GeO will travel to the cooler region of the tube and deposit as a yellow solid on the cold finger or substrate.[3]

-

Cooling & Collection: After the reaction is complete, cool the system to room temperature under an inert atmosphere before collecting the GeO sample.

Protocol: Characterization by in situ Infrared (IR) Spectroscopy

-

Sample Preparation: Place a sample of elemental germanium on a high-temperature stage within an IR spectrometer equipped for emission spectroscopy.[9]

-

Heating: Heat the sample to a target temperature (e.g., 700 °C) in the presence of air to induce oxidation.[9]

-

Data Acquisition: Collect single-beam emission spectra at regular time intervals (e.g., every 2.5 minutes).[9]

-

Background Correction: Ratio the sample spectra against a blackbody reference spectrum taken at the same temperature.

-

Analysis: Monitor the growth of the characteristic GeO₂ peak (around 870 cm⁻¹) to study the kinetics of oxide formation.[9] For matrix-isolated GeO, a characteristic peak for the Ge=O stretch is observed at 968.8 cm⁻¹.[1]

Protocol: Thermal Analysis via Thermogravimetric Analysis (TGA)

-

Sample Loading: Place a known mass of the synthesized GeO powder into a TGA crucible.

-

Atmosphere Control: Purge the TGA furnace with an inert gas (e.g., Nitrogen or Argon) to prevent oxidation.

-

Heating Program: Ramp the temperature from ambient to ~800 °C at a controlled rate (e.g., 10 °C/min).

-

Data Monitoring: Record the sample mass as a function of temperature. Disproportionation is indicated by a mass gain, as the reaction 2GeO → Ge + GeO₂ results in a net increase in oxygen content relative to the starting GeO stoichiometry, although no actual mass is gained from the atmosphere. Purity can be assessed by comparing the observed mass change to the theoretical change.[1]

Visualizing Relationships and Workflows

Logical Relationship of Germanium Oxide States

Caption: Formation and decomposition of amorphous GeO.

Experimental Workflow for GeO Characterization

Caption: Workflow for GeO synthesis and characterization.

Conclusion

The metastable nature of this compound is its defining characteristic. Governed by a distinct disproportionation reaction, its stability is highly sensitive to thermal conditions. While this instability poses significant hurdles for its practical application, it also enables novel material fabrication, such as the creation of germanium nanoclusters within an oxide matrix. A thorough understanding of its synthesis protocols, thermodynamic properties, and kinetic behavior, as outlined in this guide, is essential for researchers aiming to exploit the unique potential of this compound. Future work will likely focus on stabilizing GeO in thin-film or nanostructured forms to better integrate it into advanced electronic and optoelectronic devices.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 20619-16-3 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. wecmelive.com [wecmelive.com]

- 6. nanotrun.com [nanotrun.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Ge Nanoclusters in Amorphous GeOx(x∼0.1) Nano-Films Grown by Magnetron Sputtering | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. harricksci.com [harricksci.com]

A Theoretical Guide to the Electronic Band Structure of Germanium Monoxide (GeO)

Introduction

Germanium Monoxide (GeO) is a subvalent oxide of germanium that, while less stable than Germanium Dioxide (GeO₂), holds significant interest for applications in modern electronics. As a potential interfacial layer in Ge-based semiconductor devices, understanding its fundamental electronic properties is crucial for device design and performance optimization. Unlike its more stable counterpart, GeO is a metastable compound that tends to disproportionate into elemental Ge and GeO₂ at elevated temperatures. This characteristic presents unique challenges for both experimental characterization and theoretical modeling.

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study the electronic band structure of solid GeO. It summarizes key findings from ab initio calculations, details the computational protocols required to perform such studies, and visualizes the logical workflow of these sophisticated theoretical approaches.

Core Theoretical Methodologies

The calculation of a material's electronic band structure from first principles relies on solving the quantum mechanical equations that govern electron behavior. Several powerful, yet computationally demanding, methods are employed for this purpose.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational materials science.[1] Instead of tackling the complex many-body wavefunction of a system's electrons, DFT provides a framework to calculate properties based on the spatially dependent electron density.[1] The problem is reformulated into a set of single-electron equations, known as the Kohn-Sham equations.[2]

The primary challenge within DFT lies in the exchange-correlation (XC) functional, which must approximate all the complex many-body interactions. Common approximations include:

-

Local Density Approximation (LDA): Assumes the exchange-correlation energy at any point is the same as that of a homogeneous electron gas with the same density.

-

Generalized Gradient Approximation (GGA): Improves upon LDA by also considering the gradient of the electron density. Functionals like the Perdew-Burke-Ernzerhof (PBE) are widely used.

While effective for structural properties, both LDA and GGA are known to systematically underestimate the band gaps of semiconductors and insulators, often by 30-50%.[3][4]

Hybrid Functionals

To address the band gap problem inherent in standard DFT, hybrid functionals were developed. These functionals improve accuracy by mixing a portion of the exact Hartree-Fock (HF) exchange with a GGA or LDA exchange-correlation functional.[4] Popular hybrid functionals include HSE06 and PBE0.[5][6] This approach often yields band gaps in much better agreement with experimental values at a computational cost that is higher than GGA but significantly lower than more advanced methods.[5][7]

Many-Body Perturbation Theory: The GW Approximation

For the highest level of accuracy, researchers turn to many-body perturbation theory (MBPT). The GW approximation is a sophisticated method for calculating the quasiparticle energies of a system, which correspond to the electron addition and removal energies measured in photoemission experiments.[8]

The name "GW" derives from its formulation, where the electron self-energy (Σ) is approximated as the product of the single-particle Green's function (G) and the dynamically screened Coulomb interaction (W): Σ ≈ iGW.[9] GW calculations are typically performed as a correction to a DFT ground-state calculation (often referred to as G₀W₀), providing a more accurate description of the electronic band structure and, most notably, the band gap.[10][11]

Calculated Electronic Properties of GeO

Theoretical investigations into the solid-state properties of GeO are less common than those for Ge or GeO₂, likely due to its metastable nature. However, studies utilizing high-level theoretical methods provide crucial insights into its electronic structure. The atomic structure of solid GeO has been found to feature threefold coordinated germanium and oxygen sites.

Quantitative Data

The following table summarizes the key quantitative result for the electronic band gap of solid GeO as determined by theoretical calculations.

| Property | Calculated Value | Theoretical Method | Reference |

| Electronic Band Gap | 4.0 eV | Hybrid Density Functional |

This calculated value places GeO in the category of wide-band-gap materials. The use of a hybrid functional is critical for obtaining a value that is more predictive than what would be expected from standard LDA or GGA functionals.

Experimental and Computational Protocols

This section outlines a detailed, step-by-step protocol for computing the electronic band structure of GeO using a combination of DFT and higher-level theoretical methods. This workflow is representative of standard practice in the field.

Protocol for Band Structure Calculation

-

Step 1: Define the Crystal Structure

-

Obtain the lattice parameters and atomic positions for the GeO crystal structure. Based on literature, this involves a structure with threefold coordinated Ge and O atoms. This information is saved in a standard format (e.g., POSCAR for VASP, or a .in file for Quantum ESPRESSO).

-

-

Step 2: Ground-State DFT Calculation (Self-Consistent Field)

-

Objective: To find the ground-state electron density of the system.

-

Software: VASP, Quantum ESPRESSO, or equivalent plane-wave DFT code.

-

Methodology:

-

Exchange-Correlation Functional: Start with a GGA functional, such as PBE.

-

Pseudopotentials: Use projector augmented-wave (PAW) or ultrasoft pseudopotentials to represent the interaction of valence electrons with the atomic cores.

-

Plane-Wave Cutoff Energy: Set an appropriate energy cutoff (e.g., 400-500 eV) to ensure convergence of the total energy.

-

k-point Mesh: Use a Monkhorst-Pack grid to sample the Brillouin zone. A mesh density leading to convergence of the total energy (e.g., 6x6x6) should be chosen.

-

Convergence Criteria: Set a strict energy convergence threshold (e.g., 10⁻⁶ eV) for the self-consistent field (SCF) loop.

-

-

Output: This step generates the ground-state charge density (CHGCAR) and wavefunctions (WAVECAR).

-

-

Step 3: Band Structure Calculation (Non-Self-Consistent)

-

Objective: To calculate the electronic energy eigenvalues along specific high-symmetry paths in the Brillouin zone.

-

Methodology:

-

Perform a non-self-consistent calculation, reading in the charge density from Step 2.

-

Define a k-point path connecting high-symmetry points (e.g., Γ-X-M-Γ).

-

The calculation will solve the Kohn-Sham equations for the specified k-points, yielding the energy bands.

-

-

Output: A preliminary band structure, which is expected to underestimate the band gap.

-

-

Step 4: High-Accuracy Band Gap Refinement

-

Objective: To obtain a more accurate value for the electronic band gap.

-

Methodology (Option A: Hybrid Functional):

-

Perform a new self-consistent calculation using a hybrid functional like HSE06.

-

This calculation is computationally more expensive but directly yields a more accurate ground state and band gap.

-

Follow this with a non-self-consistent band structure calculation using the HSE06 functional.

-

-

Methodology (Option B: G₀W₀ Approximation):

-

Start from the converged DFT calculation from Step 2 (using PBE).

-

Perform a G₀W₀ calculation, which uses the PBE orbitals and energies as a starting point to calculate the quasiparticle corrections.

-

Key parameters include the number of empty bands to include in the calculation, the cutoff for the response function, and the number of frequency points.

-

-

Output: A highly accurate prediction of the electronic band gap and quasiparticle band structure.

-

Visualizations: Workflows and Relationships

To clarify the relationship between these computational methods, the following diagrams are provided.

Figure 1: A generalized workflow for a standard ab initio band structure calculation using Density Functional Theory (DFT).

Figure 2: Logical relationship between DFT and higher-level methods used for accurate band gap calculations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are the pitfalls of calculating band gaps via density functional theory? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Band structure and carrier concentration of Germanium (Ge) [ioffe.ru]

- 8. Ab initio calculations of the electronic and optical properties of germanium selenide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Part 2: GW for solids - GW and BSE for molecules and solids [fhi-aims-club.gitlab.io]

- 10. researchgate.net [researchgate.net]

- 11. uhmreactiondynamics.org [uhmreactiondynamics.org]

Preliminary Analysis of Germanium Monoxide Optical Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium monoxide (GeO) is a metastable, amorphous semiconductor that has garnered interest for its potential applications in electronics and optoelectronics. However, its inherent instability and tendency to disproportionate into elemental germanium (Ge) and germanium dioxide (GeO₂) present significant challenges for the characterization of its intrinsic optical properties. This technical guide provides a comprehensive preliminary analysis of the optical characteristics of materials relevant to the study of GeO, including sub-stoichiometric germanium oxide (GeOₓ), amorphous germanium (a-Ge), and germanium dioxide (GeO₂). It also outlines the experimental protocols employed for these analyses. Due to the scarcity of data on pure, stoichiometric GeO, this guide focuses on the properties of these closely related materials, which are often present in as-deposited GeO thin films.

Optical Properties of Germanium Oxides and Amorphous Germanium

The optical properties of this compound are intrinsically linked to its composition, which is often a mixture of Ge, GeO, and GeO₂. The disproportionation reaction, 2GeO(s) → Ge(s) + GeO₂(s), is a key factor influencing the final optical characteristics of the material.[1]

Refractive Index and Extinction Coefficient

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe how light propagates through a material. For sub-stoichiometric germanium oxide (GeOₓ) films, these values are influenced by the oxygen content. As-deposited GeOₓ films with a stoichiometry of x ≈ 1.2 have a refractive index of approximately 1.860 at a wavelength of 633 nm.[2] The optical constants of amorphous germanium (a-Ge) and amorphous germanium dioxide (a-GeO₂) are often used to model the optical properties of GeOₓ films, assuming the film is a mixture of these two phases.[3]

The following tables summarize the available data for the refractive index and extinction coefficient of amorphous Ge and substoichiometric GeOₓ.

Table 1: Optical Constants of Amorphous Germanium (a-Ge)

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |

| 500 | 4.8 | 2.5 |

| 600 | 4.6 | 1.8 |

| 700 | 4.4 | 1.2 |

| 800 | 4.3 | 0.8 |

Note: Values are approximate and can vary depending on film deposition conditions.[4][5]

Table 2: Refractive Index of Sub-stoichiometric Germanium Oxide (GeOₓ)

| Material | Wavelength (nm) | Refractive Index (n) |

| GeOₓ (x ≈ 1.2) | 633 | 1.860 |

Source:[2]

Band Gap

The optical band gap (Eg) is a critical parameter for semiconductor materials, determining their electronic and optical properties. For amorphous semiconductors, the Tauc plot method is commonly used to determine the band gap from absorption data. The band gap of amorphous Ge is approximately 1.06 eV.[6] For sub-stoichiometric GeOₓ films, the band gap is influenced by the oxygen content.

Table 3: Optical Band Gap of Amorphous Germanium and Related Materials

| Material | Band Gap (eV) |

| Amorphous Ge (a-Ge) | ~1.06 |

| Amorphous GeOₓ (x ≈ 1.1) | ~1.1 - 1.5 |

| Amorphous GeO₂ | ~5.2 - 5.5 |

Photoluminescence

The intrinsic photoluminescence (PL) of pure GeO has not been clearly reported, primarily due to its metastable nature. The observed photoluminescence in annealed GeO films is typically attributed to the presence of Ge nanocrystals embedded within a GeO₂ matrix, a product of the disproportionation of GeO.[1][9] These Ge nanocrystals can exhibit photoluminescence in the near-infrared and visible regions, with the emission wavelength being dependent on the size of the nanocrystals.[10][11] Cathodoluminescence has also been observed in the visible range (400 and 660 nm) in annealed GeOₓ films.[1]

Table 4: Photoluminescence of Ge Nanocrystals in GeO₂ Matrix

| Emission Peak (eV) | Corresponding Wavelength (nm) | Origin |

| ~1.0 | ~1240 | Ge Nanocrystals |

| ~1.4 | ~885 | Ge Nanocrystals |

| 2.1 - 2.4 | 517 - 590 | Ge Nanocrystals (yellow-green) |

Experimental Protocols

The characterization of the optical properties of this compound thin films requires specialized experimental techniques. The following sections detail the methodologies for thin film deposition and optical analysis.

Thin Film Deposition

The synthesis of GeO thin films is challenging due to the material's instability. A common method is the thermal evaporation of GeO₂ powder in a high vacuum, which results in the deposition of a sub-stoichiometric GeOₓ film.[3]

Protocol: Thermal Evaporation of GeOₓ

-

Source Material: High-purity GeO₂ powder.

-

Substrate: Silicon or quartz substrates, cleaned using a standard solvent cleaning procedure.

-

Deposition System: High-vacuum thermal evaporation system.

-

Pressure: Base pressure of < 1 x 10⁻⁵ Torr.

-

Evaporation Source: A tungsten boat or an electron beam source.

-

Deposition Rate: Controlled at a rate of 0.1-1 nm/s, monitored using a quartz crystal microbalance.

-

Substrate Temperature: Maintained at room temperature or elevated temperatures to control film properties.

-

Post-Deposition Annealing (Optional): Annealing in a controlled atmosphere (e.g., N₂ or Ar) at temperatures ranging from 300-600°C can be performed to induce the formation of Ge nanocrystals.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique used to determine thin film thickness and optical constants (n and k).[12][13]

Protocol: Spectroscopic Ellipsometry Analysis

-

Instrument: A variable angle spectroscopic ellipsometer.

-

Wavelength Range: Typically from the ultraviolet (UV) to the near-infrared (NIR) region (e.g., 200-1700 nm).

-

Angle of Incidence: Measurements are taken at multiple angles of incidence (e.g., 55°, 65°, 75°) to improve the accuracy of the model.

-

Data Acquisition: The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are measured as a function of wavelength.

-

Optical Modeling: A multi-layer optical model is constructed to represent the sample structure (e.g., Substrate / GeOₓ film / Surface Roughness).

-

Dispersion Model: The optical constants of the GeOₓ layer are described using a dispersion model, such as the Tauc-Lorentz or Cody-Lorentz model, which is suitable for amorphous materials.[14] The model parameters are adjusted to fit the experimental Ψ and Δ data.

-

Data Fitting: A regression analysis is performed to minimize the difference between the experimental and calculated data, yielding the film thickness and the parameters of the dispersion model, from which n and k are derived.

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy measures the absorbance, transmittance, and reflectance of a material as a function of wavelength. This data can be used to determine the absorption coefficient and the optical band gap.[15]

Protocol: UV-Vis-NIR Spectroscopy for Band Gap Determination

-

Instrument: A dual-beam UV-Vis-NIR spectrophotometer.

-

Wavelength Range: Typically from 200 nm to 2500 nm.

-

Sample Preparation: A thin film of GeOₓ is deposited on a transparent substrate (e.g., quartz).

-

Measurement: The transmittance (T) and reflectance (R) spectra of the film are measured.

-

Calculation of Absorption Coefficient (α): The absorption coefficient is calculated using the formula: α = (1/d) * ln[(1-R)² / T], where d is the film thickness (determined by ellipsometry or a profilometer).

-

Tauc Plot Construction: For an amorphous semiconductor, the optical band gap is determined using the Tauc relation: (αhν)γ = A(hν - Eg), where hν is the photon energy, A is a constant, and γ is an index that depends on the nature of the electronic transition (γ = 2 for direct allowed transitions and γ = 1/2 for indirect allowed transitions).[16]

-

Band Gap Extraction: A plot of (αhν)1/2 versus hν (for indirect transitions, common in amorphous materials) is created. The linear portion of the plot is extrapolated to the energy axis (where (αhν)1/2 = 0) to determine the optical band gap (Eg).[16]

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is used to investigate the radiative recombination processes in a material.

Protocol: Photoluminescence Spectroscopy

-

Instrument: A photoluminescence spectrometer equipped with a laser excitation source and a sensitive detector (e.g., a CCD or an InGaAs detector for NIR).

-

Excitation Source: A laser with a photon energy greater than the expected band gap of the material (e.g., a 325 nm He-Cd laser or a 488 nm Ar-ion laser).

-

Sample Temperature: Measurements can be performed at room temperature or cryogenic temperatures to study temperature-dependent effects.

-

Data Acquisition: The sample is excited by the laser, and the emitted light is collected and analyzed by the spectrometer to obtain the PL spectrum (intensity versus wavelength or energy).

Visualizations

The following diagrams illustrate the key process of GeO disproportionation and the general workflow for optical characterization.

References

- 1. isp.nsc.ru [isp.nsc.ru]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optical constants of amorphous hydrogenated germanium thin films [opg.optica.org]

- 7. Effect of Ge Incorporation on Bandgap and Photosensitivity of Amorphous SiGe Thin Films [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Near-infrared photoluminescence in germanium oxide enclosed germanium nano- and micro-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]

- 13. Ellipsometry — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]

- 14. Optical Constants - J.A. Woollam [jawoollam.com]

- 15. Frontiers | Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM) [frontiersin.org]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Disproportionation of Germanium Monoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the disproportionation reaction of germanium monoxide (GeO), a metastable compound where germanium exists in the +2 oxidation state. The process, in which GeO simultaneously oxidizes and reduces to form elemental germanium (Ge) and germanium dioxide (GeO₂), is of significant interest in materials science and semiconductor technology.

Core Reaction and Thermodynamics

The primary decomposition pathway for solid this compound is a disproportionation reaction.[1] This is a specific type of redox reaction where a single substance with an intermediate oxidation state is converted into two different compounds—one with a higher and one with a lower oxidation state.[2][3]

The overall reaction is represented as:

2GeO(s) → Ge(s) + GeO₂(s)

In this reaction, one Ge²⁺ ion is reduced to elemental Ge (oxidation state 0), while the other is oxidized to Ge⁴⁺ in GeO₂. This transformation is thermally driven and typically occurs at elevated temperatures, with the yellow sublimate of GeO turning brown upon heating to around 650°C.[1][4]

Reaction Mechanism

The disproportionation of GeO is understood to be a solid-state reaction. The prevailing kinetic model suggests that the mechanism is governed by the transfer of oxygen atoms within the GeO network.[5][6][7]

The proposed mechanism involves the following key steps:

-

Oxygen Hopping: An oxygen atom locally moves from one GeO unit to a neighboring one.

-

Energy Barrier: To make this move, the oxygen atom must overcome a specific energy barrier, known as the activation energy.[6][7][8]

-

Vacancy Creation: This transfer leaves behind an oxygen vacancy (Vo) at its original site.

-

Product Formation: The Ge atom that loses the oxygen atom is reduced to elemental Ge, while the Ge atom that gains the oxygen becomes part of a GeO₂ unit.

The formation of an oxygen vacancy increases the system's total free energy, so the reaction tends to proceed in a way that annihilates these vacancies.[6] This intricate process of oxygen transfer is the fundamental mechanism driving the disproportionation.[5][6][7]

Kinetics of Disproportionation

The study of the reaction kinetics reveals how temperature affects the rate of disproportionation. The reaction's speed is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and temperature (T).[9][10]

Different studies have reported varying values for the activation energy, which can be attributed to different experimental conditions and analytical techniques.

| Parameter | Reported Value | Temperature Range (°C) | Analytical Method |

| Activation Energy (Ea) | ~150 kJ/mol | 500-700 | Not specified |

| 0.7 ± 0.2 eV (~67.5 ± 19.3 kJ/mol) | 400-600 | X-ray Photoelectron Spectroscopy (XPS) | |

| 1.0 ± 0.1 eV (~96.5 ± 9.7 kJ/mol) | Not specified | Not specified | |

| Kinetics Order | First-order | 500-700 | Not specified |

| Arrhenius Equation | k = 2.5×10¹² exp(-150000/RT) s⁻¹ | 500-700 | Not specified |

Note: 1 eV = 96.485 kJ/mol.

The disproportionation has been observed to follow first-order kinetics in the temperature range of 500-700°C.[1]

Experimental Protocols

The investigation of GeO disproportionation involves its synthesis followed by characterization using various thermal and spectroscopic techniques.

A common laboratory method for synthesizing GeO is the high-temperature reduction of germanium dioxide with elemental germanium.[1]

Protocol:

-

Reactant Preparation: Mix finely powdered, stoichiometric amounts of germanium dioxide (GeO₂) and elemental germanium (Ge).

-

Reaction Vessel: Place the mixture in a quartz or alumina vessel.

-

Heating: Heat the vessel to between 1000-1100°C under a vacuum or in an inert atmosphere (e.g., nitrogen, argon).

-

Sublimation and Collection: The product, gaseous GeO, sublimes and is collected as a yellow solid on cooler surfaces of the apparatus.[1]

-

Handling and Storage: The resulting GeO is metastable and must be handled and stored under an inert atmosphere (O₂ and moisture < 1 ppm) to prevent premature disproportionation or oxidation.[1] Under optimal conditions, it has a shelf life of about 72 hours before significant degradation.[1]

TGA is used to monitor the mass of a sample as a function of temperature, providing insights into thermal stability and decomposition pathways.[11][12][13]

Protocol:

-

Sample Preparation: Place a precisely weighed sample of GeO (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Program: Heat the sample from ambient temperature to approximately 800°C at a controlled, linear heating rate (e.g., 10°C/min).

-

Data Analysis: Monitor the sample mass as a function of temperature. The disproportionation reaction (2GeO → Ge + GeO₂) involves no change in the total mass of the solid components, so TGA is primarily used to confirm the absence of volatile impurities and to study the material's stability prior to disproportionation. If the reaction were to produce a volatile species like GeO(g), a mass loss would be observed.[14]

XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of a material, making it ideal for directly observing the disproportionation.[5][7]

Protocol:

-

Sample Preparation: Prepare a thin film of GeO on a suitable substrate (e.g., SiO₂/Si).

-

Initial Analysis: Acquire an initial XPS spectrum of the as-prepared sample to confirm the presence of Ge²⁺ (from GeO). The Ge 3d peak for Ge²⁺ is typically observed at a binding energy of around 31.3 eV.

-

In-situ Annealing: Heat the sample to various temperatures (e.g., 400°C, 500°C, 600°C) for a set duration (e.g., 30 minutes) inside the ultra-high vacuum chamber of the XPS system.

-

Post-Annealing Analysis: After each annealing step, acquire a new XPS spectrum.

-

Data Analysis: Deconvolute the Ge 3d spectra to identify and quantify the different oxidation states: Ge⁰ (elemental Ge), Ge²⁺ (GeO), and Ge⁴⁺ (GeO₂). An increase in the Ge⁰ and Ge⁴⁺ peaks with a corresponding decrease in the Ge²⁺ peak provides direct evidence of the disproportionation reaction.[5]

Visualizations

Caption: Workflow from GeO synthesis to kinetic and mechanistic analysis.

Caption: Oxygen transfer model for GeO disproportionation.

References

- 1. webqc.org [webqc.org]

- 2. Disproportionation Reaction: Definition, Characteristics, Steps & Examples [allen.in]

- 3. Disproportionation - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Activation energy - Wikipedia [en.wikipedia.org]

- 10. The Activation Energy of Chemical Reactions [chemed.chem.purdue.edu]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 14. wecmelive.com [wecmelive.com]

First-Principles Study of Single-Layer GeO: A Technical Guide to Vibrational and Optical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vibrational and optical properties of single-layer Germanium Monoxide (GeO) based on first-principles calculations. Leveraging data from cutting-edge computational studies, this document offers a comprehensive overview of the material's fundamental characteristics, detailed methodologies for theoretical and experimental investigations, and a clear visualization of the underlying scientific principles and workflows.

Core Concepts: A First-Principles Approach

First-principles calculations, also known as ab initio calculations, are a class of computational methods that rely on the fundamental laws of quantum mechanics to predict the properties of materials without the need for empirical parameters. These methods, primarily based on Density Functional Theory (DFT), provide a powerful tool for understanding the electronic structure, and in turn, the vibrational and optical characteristics of novel materials like single-layer GeO.

The study of single-layer GeO is particularly compelling due to its potential applications in next-generation electronics and optoelectronics. Understanding its vibrational modes is crucial for assessing its thermal stability and transport properties, while its optical properties determine its suitability for devices such as photodetectors and light-emitting diodes.

Data Presentation: Quantitative Properties of Single-Layer GeO

The following tables summarize the key quantitative data derived from first-principles calculations of the vibrational and optical properties of buckled single-layer GeO.

Table 1: Calculated Vibrational Properties of Single-Layer GeO

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Raman Activity | IR Activity |

| Acoustic (out-of-plane) | ZA | - | Inactive | Inactive |

| Acoustic (in-plane) | TA/LA | - | Inactive | Inactive |

| Optical (out-of-plane) | A₁ | 398.2 | Active | Active |

| Optical (in-plane) | E | 296.5 | Active | Active |

Table 2: Calculated Optical Properties of Single-Layer GeO

| Property | Calculation Level | Value (eV) |

| Electronic Band Gap (Indirect) | GGA | 1.83 |

| Electronic Band Gap (Indirect) | G₀W₀ | 3.51 |

| Lowest Direct Band Gap | GGA | 2.37 |

| Lowest Direct Band Gap | G₀W₀ | 4.15 |

| First Excitonic Peak (E₁) | G₀W₀-BSE | 3.10 |

| Second Excitonic Peak (E₂) | G₀W₀-BSE | 3.19 |

Methodologies: A Guide to Theoretical and Experimental Protocols

First-Principles Computational Protocol

The theoretical investigation of single-layer GeO's properties follows a systematic workflow, beginning with structural optimization and culminating in the calculation of its vibrational and optical spectra.

3.1.1. Structural Optimization and Stability Analysis

-

Software: Quantum ESPRESSO or VASP (Vienna Ab initio Simulation Package) are commonly used.

-

Method: Density Functional Theory (DFT) is employed to determine the ground-state atomic and electronic structure.

-

Functional: The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is a standard choice for the exchange-correlation functional.

-

Basis Set: A plane-wave basis set is utilized with a kinetic energy cutoff typically around 500-600 eV.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the grid is increased until the total energy converges.

-

Convergence Criteria: The structure is relaxed until the forces on each atom are below a certain threshold (e.g., 10⁻⁵ eV/Å) and the total energy change between self-consistent field iterations is minimal (e.g., 10⁻⁶ eV).

-

Dynamical Stability: Phonon dispersion calculations are performed using Density Functional Perturbation Theory (DFPT) to ensure the absence of imaginary frequencies, which would indicate structural instability.

3.1.2. Vibrational Properties Calculation

-

Method: Phonon frequencies and vibrational modes at the Gamma (Γ) point of the Brillouin zone are calculated using DFPT.

-

Raman and IR Activity: Group theory analysis is applied to the calculated vibrational modes to determine which are Raman and/or infrared active.

3.1.3. Optical Properties Calculation

-

Method: To obtain accurate optical properties, many-body perturbation theory is employed.

-

G₀W₀ Approximation: This method is used to calculate the quasiparticle band structure, providing a more accurate electronic band gap than standard DFT.

-

Bethe-Salpeter Equation (BSE): The BSE is solved on top of the G₀W₀ results to include excitonic effects, which are crucial for accurately predicting the optical absorption spectrum.

-

-

Output: The imaginary part of the dielectric function is calculated, from which the optical absorption spectrum can be derived.

Experimental Protocols

While this guide focuses on a first-principles study, experimental validation is a critical component of materials research. The following outlines typical experimental protocols for the synthesis and characterization of single-layer GeO.

3.2.1. Synthesis of Single-Layer GeO

-

Method: Chemical Vapor Deposition (CVD) is a promising technique for the synthesis of high-quality, large-area 2D materials.

-

Precursors: A germanium-containing precursor (e.g., germane gas, GeH₄) and an oxygen source (e.g., O₂) are introduced into a furnace.

-

Substrate: A suitable substrate, often a metal foil like copper or a dielectric like SiO₂/Si, is placed in the furnace.

-

Growth Conditions: The temperature, pressure, and flow rates of the precursor gases are carefully controlled to promote the growth of a single atomic layer of GeO.

-

Transfer: After growth, the single-layer GeO may need to be transferred to a different substrate for characterization or device fabrication.

3.2.2. Characterization Techniques

-

Raman Spectroscopy:

-

Objective: To identify the characteristic vibrational modes of single-layer GeO and confirm its structure and quality.

-

Instrumentation: A confocal Raman microscope equipped with a laser (e.g., 532 nm or 633 nm), a high-resolution spectrometer, and a sensitive detector (e.g., a CCD camera).

-

Procedure: The laser is focused onto the sample, and the scattered light is collected and analyzed. The Raman spectrum reveals peaks corresponding to the active vibrational modes. The number of layers can often be determined by changes in the peak positions and intensities.

-

-

UV-Visible Absorption Spectroscopy:

-

Objective: To measure the optical absorption spectrum and determine the optical band gap and the energies of excitonic transitions.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure: A beam of light with a continuous range of wavelengths is passed through the single-layer GeO sample, and the amount of light absorbed at each wavelength is measured.

-

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the study of single-layer GeO.

Molecular geometry and electronic structure of gas-phase Germanium monoxide.

An In-depth Technical Guide on the Molecular Geometry and Electronic Structure of Gas-Phase Germanium Monoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GeO) is a diatomic molecule of significant interest in materials science, astrophysics, and semiconductor technology. Understanding its fundamental molecular properties in the gas phase is crucial for modeling its behavior in various environments. This technical guide provides a comprehensive overview of the molecular geometry, electronic structure, and spectroscopic properties of gas-phase GeO. It consolidates key quantitative data from experimental and theoretical studies, details the experimental methodologies used for their determination, and presents logical and energetic relationships through visualizations.

Molecular Geometry

In the gas phase, this compound (GeO) possesses a simple linear molecular geometry, as is characteristic of diatomic molecules.[1] The primary parameter defining this geometry is the internuclear distance, or bond length, between the Germanium and Oxygen atoms. This bond length has been precisely determined through spectroscopic techniques, particularly microwave spectroscopy. The Ge-O bond in the monoxide form is notably shorter than the typical Ge-O single bonds found in Germanium dioxide (GeO₂), which is indicative of its double bond character.[1]

Table 1: Molecular Geometry of Gas-Phase this compound (⁷⁴Ge¹⁶O)

| Parameter | Symbol | Value | Experimental Method |

|---|---|---|---|

| Ground State Bond Length | rₑ | 1.625 Å | Microwave Spectroscopy |

| Ground State Rotational Constant | Bₑ | 0.4404 cm⁻¹ | Microwave Spectroscopy |

| Ground State Rotational Constant | B₀ | 13.097 GHz | Microwave Spectroscopy[1] |

Note: The table primarily features data for the most abundant isotopologue, ⁷⁴Ge¹⁶O. Spectroscopic constants can vary slightly with different isotopes.

Electronic Structure and States

The electronic structure of GeO arises from the combination of valence atomic orbitals of Germanium ([Ar] 3d¹⁰ 4s² 4p²) and Oxygen (1s² 2s² 2p⁴).[1] In its ground state (X¹Σ⁺), the molecular orbital configuration is formed by the interaction of Germanium 4p and Oxygen 2p orbitals, resulting in the formation of both σ and π bonds.[1] This configuration confers significant double-bond character to the Ge-O bond.[1]

Gas-phase GeO has a series of well-characterized electronic states, which can be accessed through the absorption or emission of electromagnetic radiation.[2][3][4] These transitions, particularly in the ultraviolet and visible regions, are fundamental to its spectroscopic signature. The energies and properties of these states have been determined through detailed analysis of its electronic spectra.

Table 2: Spectroscopic Constants for Key Electronic States of ⁷⁴Ge¹⁶O

| State | Tₑ (cm⁻¹) | ωₑ (cm⁻¹) | ωₑxₑ (cm⁻¹) | Bₑ (cm⁻¹) | αₑ (cm⁻¹) | rₑ (Å) |

|---|---|---|---|---|---|---|

| F | 67474.5 | 809.0 | 5.66 | - | - | - |

| E | 49637.3 | 504.3 | 4.8 | - | - | - |

| A ¹Π | 37766.9 | 650.4 | 4.21 | 0.4133 | 0.0033 | 1.761 |

| a ³Π | ~30000 | ~630 | - | ~0.40 | - | ~1.80 |

| X ¹Σ⁺ | 0 | 986.84 | 4.47 | 0.4404 | 0.0031 | 1.625 |

Data compiled from the NIST Chemistry WebBook and other cited sources.[5] Tₑ: Minimum electronic energy; ωₑ: Vibrational constant; ωₑxₑ: Anharmonicity constant; Bₑ: Rotational constant; αₑ: Rotation-vibration interaction constant; rₑ: Internuclear distance.

Thermodynamic Properties

The stability and reactivity of gas-phase GeO are described by its thermodynamic properties. These values are critical for modeling chemical processes in high-temperature environments, such as in chemical vapor deposition or astrophysical settings.

Table 3: Thermodynamic Properties of Gas-Phase this compound

| Property | Symbol | Value |

|---|---|---|

| Bond Dissociation Energy | D₀ | 607.7 ± 10.5 kJ·mol⁻¹[1] |

| Standard Enthalpy of Formation | ΔHf° | -51.9 ± 8.4 kJ·mol⁻¹[1] |

| Standard Gibbs Free Energy of Formation | ΔGf° | -18.6 ± 8.4 kJ·mol⁻¹[1] |

| Entropy | S° | 226.52 J·mol⁻¹·K⁻¹[1] |

Experimental Protocols

The characterization of gas-phase GeO relies on a suite of high-resolution spectroscopic and spectrometric techniques.

Microwave (Rotational) Spectroscopy

This technique provides highly precise data on the rotational energy levels of a molecule. For a diatomic molecule like GeO, this data is directly used to calculate the moment of inertia and, subsequently, the internuclear distance (bond length).

-

Sample Preparation: Gaseous GeO is produced, often by heating a mixture of Ge and GeO₂ to high temperatures (e.g., 1000 °C) in a vacuum chamber.[6] The resulting vapor is then introduced into the spectrometer's sample cell at low pressure.

-

Instrumentation: A microwave radiation source is swept across a range of frequencies. This radiation passes through the sample cell containing the GeO gas.

-

Data Acquisition: A detector measures the intensity of the microwave radiation after it has passed through the sample. When the frequency of the radiation matches the energy difference between two rotational levels of the GeO molecule, the radiation is absorbed, resulting in a sharp dip in the detected signal.

-

Analysis: The frequencies of these absorption lines are measured with high precision. According to the rigid rotor model, the energy levels are quantized, and the frequencies of the transitions are related to the rotational constant, B.[7] By fitting the observed spectral lines, the rotational constant B can be determined. The moment of inertia (I) is calculated from B, and the equilibrium bond length (rₑ) is then derived using the reduced mass (μ) of the molecule (I = μrₑ²).[7][8]

Infrared (Vibrational) Spectroscopy

Infrared spectroscopy probes the vibrational energy levels of molecules. For GeO, this corresponds to the stretching of the Ge-O bond.

-

Sample Preparation: Similar to microwave spectroscopy, gaseous GeO is required. Alternatively, for enhanced stability and measurement, the GeO molecules can be trapped in an inert solid matrix (like argon) at cryogenic temperatures (matrix isolation).[1] This minimizes rotational broadening and intermolecular interactions, leading to sharper vibrational bands.

-

Instrumentation: An infrared spectrometer (e.g., FTIR) passes a beam of infrared radiation through the sample.

-

Data Acquisition: The instrument records an interferogram, which is then Fourier-transformed to produce a spectrum showing absorption intensity versus frequency (typically in wavenumbers, cm⁻¹).

-

Analysis: The spectrum of GeO exhibits a strong absorption band corresponding to its fundamental vibrational frequency (v=0 to v=1 transition).[1] The position of this band's center yields the vibrational frequency (ωₑ). Analysis of overtone bands (v=0 to v=2, etc.) allows for the determination of anharmonicity constants (ωₑxₑ).[9]

Electronic (UV-Visible) Spectroscopy

This method is used to study the transitions between different electronic energy states in a molecule.

-

Sample Preparation: Gaseous GeO is generated in a high-temperature absorption cell or a molecular beam.

-

Instrumentation: A broadband light source (covering UV and visible wavelengths) is passed through the sample. The transmitted light is then dispersed by a monochromator and recorded by a detector (like a CCD or photodiode array).

-

Data Acquisition: The instrument records an absorption or emission spectrum, which shows a series of bands. Each band system corresponds to a specific electronic transition (e.g., from the X¹Σ⁺ ground state to the A¹Π excited state).

-

Analysis: The positions of the bands provide the energy differences between electronic states (Tₑ).[5] Each electronic band has a finer structure consisting of numerous lines, which are due to simultaneous changes in vibrational and rotational energy levels. A detailed analysis of this rovibronic structure allows for the determination of spectroscopic constants (ωₑ, Bₑ, rₑ) for both the ground and the excited electronic states.

Visualizations

Experimental-Theoretical Workflow

The accurate characterization of molecules like GeO relies on the synergy between experimental measurements and theoretical calculations. Experiments provide precise data points, while theory offers a framework for interpretation and prediction.

Caption: Workflow illustrating the relationship between experimental methods and theoretical calculations.

Potential Energy Curves and Electronic Transitions

The electronic states of GeO can be visualized as a series of potential energy curves, where the potential energy is plotted as a function of the internuclear distance. Electronic transitions occur between these curves.

Caption: Simplified potential energy curves and key electronic transitions for GeO.

Conclusion

The molecular geometry and electronic structure of gas-phase this compound have been extensively characterized through a combination of high-resolution spectroscopic experiments and theoretical calculations. It exists as a linear diatomic molecule with a ground electronic state of X¹Σ⁺ and a bond length of approximately 1.625 Å. Its rich electronic spectrum provides a detailed map of its excited states, which are crucial for understanding its photochemical behavior. The quantitative data and experimental methodologies presented in this guide serve as a foundational resource for researchers in fields ranging from semiconductor physics to astrochemistry.

References

- 1. webqc.org [webqc.org]

- 2. Electronic Transitions → Area → Sustainability [esg.sustainability-directory.com]

- 3. Molecular electronic transition - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. germanium oxide [webbook.nist.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Properties and Thermal Stability of Germanium(II) Oxide (GeO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and thermal stability of Germanium(II) Oxide (GeO). Given that solid GeO is a metastable compound, this document focuses on its most well-characterized aspects, primarily its thermal disproportionation and the thermodynamic properties of its gaseous phase. This guide is intended to be a resource for professionals in research and development who require a deep understanding of the material's behavior under thermal stress.

Thermodynamic Properties of Germanium(II) Oxide

However, thermodynamic data for gaseous GeO has been determined, often by studying the equilibrium between solid Germanium (Ge), solid Germanium(IV) Oxide (GeO₂), and gaseous GeO.

Table 1: Thermodynamic Data for Gaseous Germanium(II) Oxide

| Property | Symbol | Value | Conditions |

| Standard Enthalpy of Formation (gaseous) | ΔHf°(g) | -37.7 ± 4.2 kJ/mol | Standard state (298.15 K, 1 bar) |

| Gibbs Free Energy of Formation (gaseous) | ΔGf°(g) | -66.5 ± 4.2 kJ/mol | Standard state (298.15 K, 1 bar) |

Note: Data for solid GeO is not reliably available due to its metastable nature.

Thermal Stability and Decomposition

The primary characteristic of Germanium(II) Oxide's thermal behavior is its instability, leading to a disproportionation reaction upon heating. This redox reaction involves the conversion of GeO, with germanium in an intermediate oxidation state (+2), into elemental germanium (oxidation state 0) and Germanium(IV) Oxide (oxidation state +4).

Disproportionation Reaction

The decomposition of GeO proceeds via the following reaction:

2GeO(s) → Ge(s) + GeO₂(s)

This reaction is a critical factor in processes involving GeO, particularly in the context of semiconductor manufacturing and materials science, where GeO can be an interfacial layer.[1][2] The reaction is known to occur upon annealing in a vacuum.[1][2]

The activation energy for this disproportionation has been determined to be approximately 0.7 ± 0.2 eV .[1][2] This relatively low activation energy underscores the compound's limited thermal stability.

Caption: Disproportionation reaction of GeO.

Melting and Boiling Points

A definitive melting point and boiling point for Germanium(II) Oxide are not reported. The compound decomposes through disproportionation at temperatures below any potential melting or boiling point. The yellow form of GeO is noted to turn brown upon heating to 650 °C, indicating a chemical change rather than a phase transition.[1]

Experimental Protocols

The characterization of GeO's thermodynamic properties and thermal stability relies on specialized experimental techniques. Below are detailed methodologies for key experiments.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS) for Studying GeO Disproportionation

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly effective for studying the disproportionation of GeO thin films.

Objective: To observe the change in germanium oxidation states as a function of annealing temperature, providing direct evidence of the reaction 2GeO → Ge + GeO₂.

Methodology:

-

Sample Preparation:

-

A thin film of GeO (e.g., 50-60 nm) is deposited on a substrate, typically a silicon wafer with a native oxide layer (SiO₂/Si).

-

To prevent the sublimation of GeO during heating, a thin capping layer (e.g., ~2 nm of Al₂O₃) is deposited onto the GeO surface using a technique like magnetron sputtering.[2] This creates a closed system to study the disproportionation under thermodynamic equilibrium conditions.[2]

-

-

XPS Instrument Setup:

-

X-ray Source: A monochromatic Al Kα X-ray source (hν = 1486.7 eV) is typically used.[2]

-

Analyzer: A hemispherical analyzer is used to measure the kinetic energy of the emitted photoelectrons.

-

Take-off Angle: Data is collected at a 90° take-off angle relative to the sample surface to maximize the signal from the bulk of the film.[2]

-

Pass Energy: A low pass energy (e.g., 10 eV) is used for high-resolution scans of the core level spectra to ensure accurate chemical state identification.[2]

-

-

Data Acquisition:

-

An initial XPS scan is performed on the as-prepared sample at room temperature to establish a baseline. The Ge 3d core level spectrum is of primary interest.

-